4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Description
4-Ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core linked to a substituted benzenesulfonamide group. The ethoxy and methyl substituents at the 4- and 3-positions of the benzene ring distinguish it from other analogs.
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-3-22-14-5-4-13(8-11(14)2)23(20,21)18-12-9-16-15-6-7-17-19(15)10-12/h4-10,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPGQTKEVTUFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-6-yl core This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an ethyl ester.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Ethyl benzenesulfonamide
Reduction: Aminobenzenesulfonamide
Substitution: N-substituted benzenesulfonamides
Scientific Research Applications
This compound has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The activity of pyrazolo[1,5-a]pyrimidines is highly dependent on substituents at the 3-, 5-, 6-, and 7-positions of the heterocyclic core and the attached aryl/heteroaryl groups. Below is a comparative analysis of key analogs:
Key Observations :
- Hydrophobic vs. Polar Groups : The ethoxy group in the target compound balances hydrophobicity and moderate polarity, contrasting with the hydrophilic hydroxy group in 2a or the electronegative fluorine in 10a. This may optimize blood-brain barrier penetration or tissue distribution .
- Sulfonamide Linkage : All analogs retain the sulfonamide moiety, critical for hydrogen bonding with kinase ATP-binding pockets .
Comparison of Yields :
Structure-Activity Relationship (SAR) Insights
- C6 Position : Sulfonamide-linked aryl groups (e.g., 4-ethoxy-3-methylbenzene) are crucial for kinase inhibition. Bulky substituents here improve potency but may reduce solubility .
- C3 Position : Small alkyl groups (methyl) favor selectivity, while larger groups (tolyl) enhance binding affinity but increase toxicity risks .
- C5/C7 Positions : Hydrogen or methyl groups (as in 3a) optimize oral bioavailability compared to polar substituents .
Biological Activity
The compound 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological versatility. The presence of the benzenesulfonamide moiety enhances its solubility and biological activity.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- In vitro studies showed that compounds with similar structures inhibited the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The IC50 values for these compounds often ranged from 0.01 to 5 μM, indicating potent antiproliferative effects .
- In vivo experiments reported that these compounds could reduce tumor sizes in mouse models by over 50%, showcasing their potential as effective anticancer agents .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes:
- Cyclooxygenase (COX) Inhibition : It has been reported that certain pyrazolo[1,5-a]pyrimidines exhibit selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects. For example, analogs showed IC50 values as low as 0.01 μM against COX-2 .
- Phosphoinositide 3-Kinase (PI3K) Inhibition : The compound selectively inhibits Class I PI3K isoforms, particularly PI3Kα and PI3Kβ, which are implicated in cancer cell survival and proliferation. This selectivity suggests potential use in targeted cancer therapies .
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A study evaluated the effects of a series of pyrazolo[1,5-a]pyrimidines on MDA-MB-231 cells. The results indicated that compounds with the ethoxy group at position 4 exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism was attributed to the induction of apoptosis through caspase activation.
Case Study 2: Selective COX-2 Inhibition
Research highlighted a specific derivative that displayed an impressive selectivity index against COX-2 compared to COX-1. The compound's anti-inflammatory activity was quantified through edema models in mice, showing a significant reduction in inflammation at doses exceeding 2000 mg/kg without observable toxicity .
Data Tables
Q & A
Q. What are the recommended synthetic routes and reaction conditions for preparing 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between pyrazolo[1,5-a]pyrimidine derivatives and benzenesulfonamide intermediates. Key steps include:
-
Core Formation : Pyrazolo[1,5-a]pyrimidine cores are synthesized via cyclization of aminopyrazole precursors with β-keto esters or nitriles under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
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Sulfonamide Coupling : The benzenesulfonamide group is introduced via coupling reactions, often using sulfonyl chlorides and amine-functionalized pyrazolo-pyrimidines in polar aprotic solvents (e.g., acetonitrile) with bases like 3-picoline to enhance reactivity .
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Optimization : Reaction parameters (temperature, solvent polarity, and catalyst choice) must be systematically tested using Design of Experiments (DoE) to minimize side products .
- Key Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core Formation | NaH, DMF, 80°C | 60-75% | |
| Sulfonamide Coupling | 3-Picoline, RT | 70-85% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the pyrazolo-pyrimidine and benzenesulfonamide moieties. IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-H bonds .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation, hydrogen-bonding networks (e.g., sulfonamide NH···O interactions), and π-stacking in the pyrimidine ring .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer :
-
Reaction Path Search : Quantum chemical calculations (e.g., DFT or ab initio methods) model transition states and intermediates to identify energetically favorable pathways .
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Machine Learning (ML) : Train ML models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for novel derivatives .
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Case Study : ICReDD’s workflow combines computational predictions with experimental validation, reducing trial-and-error by 40% in similar sulfonamide syntheses .
- Key Data Table :
| Computational Tool | Application | Accuracy | Reference |
|---|---|---|---|
| Gaussian 16 (DFT) | Transition-state modeling | ±2 kcal/mol | |
| ICReDD Platform | Reaction optimization | >80% success rate |
Q. What strategies resolve contradictions in biological activity data across similar sulfonamide derivatives?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethoxy vs. methyl groups) and measure binding affinities to targets (e.g., kinases or GPCRs). Use statistical models (e.g., multivariate regression) to isolate critical structural features .
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Comparative Assays : Test compounds under standardized conditions (e.g., pH 6.5 buffer, 37°C) to control variables like solubility or aggregation .
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Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
- Example : Pyrazolo-pyrimidine sulfonamides with bulkier substituents show reduced cellular uptake but higher target specificity, explaining conflicting cytotoxicity reports .
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
-
Degradation Studies : Incubate the compound in simulated biological fluids (e.g., PBS, pH 7.4) at 37°C. Monitor decomposition via HPLC/MS at timed intervals .
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Light/Thermal Stability : Expose to UV-Vis light (300-800 nm) or elevated temperatures (40-60°C) to identify degradation products .
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Metabolite Identification : Use liver microsome assays to predict Phase I/II metabolism pathways .
- Key Data Table :
| Condition | Half-Life (h) | Major Degradation Pathway | Reference |
|---|---|---|---|
| PBS, 37°C | 12.3 ± 1.5 | Hydrolysis of ethoxy group | |
| UV light | 2.1 ± 0.3 | Photooxidation of pyrimidine |
Methodological Considerations
- Experimental Design : Use fractional factorial DoE to screen variables (e.g., solvent, catalyst loading) and Central Composite Design (CCD) for optimization .
- Data Validation : Cross-check computational predictions with experimental results to avoid overfitting .
- Ethical Compliance : Ensure all biological testing follows institutional guidelines for chemical safety and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
